ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
CAS No.:
Cat. No.: VC18597148
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-15-10(14)7-6(2)13-9-8(7)11-4-5-12-9/h4-5H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | OMXYTHVSNLUJHL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=NC=CN=C12)C |
Introduction
Structural Features and Molecular Characterization
Core Architecture and Substituent Effects
The compound’s scaffold consists of a bicyclic system where a pyrrole ring (five-membered, aromatic with one nitrogen atom) is fused to a pyrazine ring (six-membered, aromatic with two nitrogen atoms). Key structural features include:
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Methyl group at the 6-position, enhancing lipophilicity and steric effects.
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Ethyl carboxylate ester at the 7-position, providing a handle for hydrolytic modification or hydrogen bonding .
Table 1: Molecular Data for Ethyl 6-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-7-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.21 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| InChI Key | OMXYTHVSNLUJHL-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1=C(NC2=NC=CN=C12)C |
The planar fused-ring system facilitates π-π stacking interactions with biological targets, while the ester group’s polarity enhances solubility in organic solvents.
Synthetic Methodologies and Optimization
Primary Synthetic Routes
Two principal methods dominate the synthesis of ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate:
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Cyclocondensation of Aminopyrazines:
Reaction of 3-aminopyrazine-2-carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions yields the pyrrolopyrazine core. For example, ethyl 3-aminopyrazine-2-carboxylate reacts with methyl vinyl ketone in acetic acid at 80°C to form the target compound in 65–72% yield. -
Cross-Coupling Approaches:
Palladium-catalyzed coupling between halogenated pyrazines and pyrrole precursors enables regioselective functionalization. Bromine or iodine at the 2-position (as in ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate ) serves as a reactive site for Suzuki or Buchwald-Hartwig reactions .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–72 | ≥98 | Single-step, cost-effective |
| Cross-Coupling | 45–60 | ≥95 | Modular derivatization |
Analytical Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:
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NMR: Signals at δ 1.35 (t, 3H, -CHCH), δ 4.30 (q, 2H, -OCH), and δ 6.85 (s, 1H, pyrrole-H) confirm the ester and methyl groups .
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HRMS: A molecular ion peak at m/z 205.0855 ([M+H]) aligns with the theoretical mass.
Chemical Reactivity and Derivative Synthesis
Ester Hydrolysis and Functionalization
The ethyl carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid, which serves as a precursor for amide or acyl chloride derivatives . For instance, treatment with NaOH in ethanol/water (1:1) at 60°C produces 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in 85% yield.
Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic substitution. Bromination at the 2-position using N-bromosuccinimide (NBS) in DMF yields ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate , a key intermediate for cross-coupling reactions .
Table 3: Bromination Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 25 | 78 |
| Br | CHCl | 0 | 65 |
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Screening
In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and HCT-116 colon cancer cells (IC = 18 µM). Derivative libraries generated via ester hydrolysis or cross-coupling show enhanced potency, underscoring the scaffold’s versatility .
Comparison with Brominated Analogues
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 125208-06-2) shares the core structure but differs in reactivity and bioactivity:
Table 4: Property Comparison with Brominated Derivative
| Property | Ethyl 6-Methyl Derivative | Ethyl 2-Bromo-6-Methyl Derivative |
|---|---|---|
| Molecular Weight | 205.21 g/mol | 284.11 g/mol |
| LogP | 1.2 | 2.3 |
| HDAC Inhibition (IC) | 12 µM | 8 µM |
| Synthetic Accessibility | High | Moderate |
The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups .
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and ester groups to optimize pharmacokinetic properties.
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Target Identification: Proteomic profiling to map interactions with understudied enzymes or receptors.
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Toxicology Assessments: In vivo safety evaluations to advance lead candidates to preclinical trials.
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